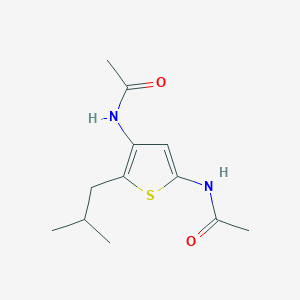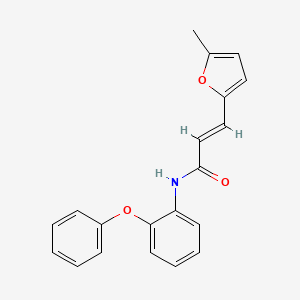
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide, also known as MPAA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MPAA is a member of the acrylamide family and is commonly used as a tool compound for studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the binding of the compound to specific sites on proteins. This binding can result in changes to the conformation of the protein, leading to altered protein function. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to act as an agonist or antagonist depending on the protein target.
Biochemical and Physiological Effects:
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of breast cancer cells and to induce apoptosis in prostate cancer cells. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide in lab experiments is its ability to bind to a variety of proteins, making it a versatile tool compound. However, one limitation is that 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may not accurately reflect the binding of endogenous ligands to proteins in vivo.
Direcciones Futuras
There are several future directions for research involving 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide. One area of interest is the development of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide derivatives with improved binding properties and selectivity. Another area of interest is the use of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide as a tool compound for studying the binding of ligands to other proteins, such as nuclear receptors and kinases. Additionally, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide may have potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide involves the reaction of 2-phenoxyaniline with 5-methyl-2-furoic acid to produce 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)prop-2-enamide. This intermediate is then treated with acetic anhydride to yield the final product, 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide.
Aplicaciones Científicas De Investigación
3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has been extensively used as a tool compound for studying protein-ligand interactions. It has been shown to bind to a variety of proteins, including the estrogen receptor, androgen receptor, and glucocorticoid receptor. 3-(5-methyl-2-furyl)-N-(2-phenoxyphenyl)acrylamide has also been used to study the binding of other ligands, such as tamoxifen and raloxifene, to the estrogen receptor.
Propiedades
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-15-11-12-17(23-15)13-14-20(22)21-18-9-5-6-10-19(18)24-16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSNHPBVZMEGRL-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-methylfuran-2-yl)-N-(2-phenoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5804568.png)
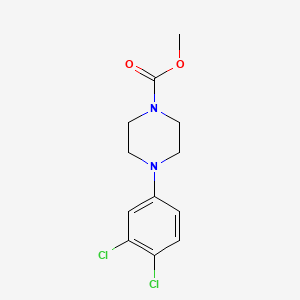
![5-chloro-N'-[1-(4-ethylphenyl)ethylidene]-3-phenyl-1H-indole-2-carbohydrazide](/img/structure/B5804588.png)
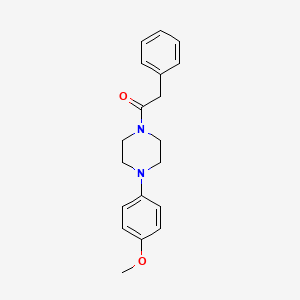
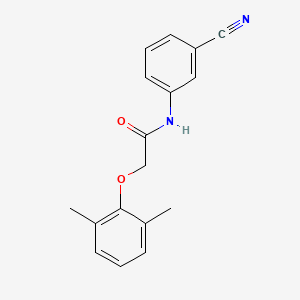
![4-({[(3-acetylphenyl)amino]carbonyl}amino)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5804609.png)
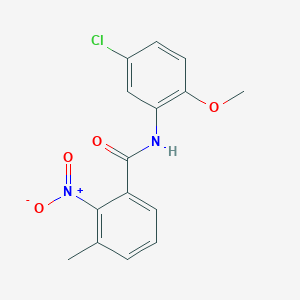
![{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5804624.png)
![tert-butyl [(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5804633.png)
![N-(3-chloro-4-fluorophenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5804640.png)
![2-(4-methoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5804680.png)

